4-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
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Description
The compound “4-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a methoxyphenyl group and a benzonitrile group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as FT-IR, 1D and 2D NMR . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex due to the presence of multiple reactive groups. For instance, the triazole ring can participate in various reactions such as alkylation, reduction, and cyclization .Safety and Hazards
While specific safety and hazard information for this compound is not available, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
The future research directions for this compound could involve further exploration of its potential medicinal properties. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development . Further studies could also focus on optimizing its synthesis and improving its safety profile.
Properties
IUPAC Name |
4-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-22-15-5-3-2-4-14(15)16-19-17(21-20-16)23-11-13-8-6-12(10-18)7-9-13/h2-9H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJRIKDGSNETFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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